molecular formula C8H12N4O2S B2686270 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone CAS No. 714278-21-4

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone

Cat. No.: B2686270
CAS No.: 714278-21-4
M. Wt: 228.27
InChI Key: IUQZOHQPMQLNNM-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone typically involves multiple steps. One common method starts with the reaction of hydrazinecarbothioamide with carbon disulfide to form a hydrazonoyl halide intermediate. This intermediate then undergoes cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Reagents such as 2-chloroacetyl chloride and hydrazinecarbothioamide are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone apart is its unique combination of the thiadiazole ring and the morpholin-4-yl-ethanone moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-8-11-10-6(15-8)5-7(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQZOHQPMQLNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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